molecular formula C18H20N4OS B11423693 2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11423693
M. Wt: 340.4 g/mol
InChI Key: MLYIPUOOOGXAST-UHFFFAOYSA-N
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Description

    2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: , is a fused heterocyclic compound.

  • Its unique structure combines a quinazoline ring with a triazolo ring, resulting in intriguing properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • HBCM can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: HBCM’s unique structure makes it interesting for medicinal chemistry and materials science.

      Biology: It could serve as a scaffold for drug design due to its fused ring system.

      Medicine: Research explores its potential as an antitumor or antimicrobial agent.

      Industry: HBCM might find applications in high-energy-density materials or specialty chemicals.

  • Mechanism of Action

    • HBCM’s effects likely involve interactions with specific molecular targets.
    • Pathways could include enzyme inhibition, receptor binding, or modulation of cellular processes.
  • Comparison with Similar Compounds

    • HBCM’s uniqueness lies in its fused triazolo-quinazoline structure.
    • Similar compounds include other triazolo-quinazolines, but HBCM’s specific combination sets it apart.

    Remember that this overview provides a starting point; for in-depth information, consult scientific literature and databases

    Properties

    Molecular Formula

    C18H20N4OS

    Molecular Weight

    340.4 g/mol

    IUPAC Name

    2-ethylsulfanyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

    InChI

    InChI=1S/C18H20N4OS/c1-3-24-18-20-17-19-13-5-4-6-14(23)15(13)16(22(17)21-18)12-9-7-11(2)8-10-12/h7-10,16H,3-6H2,1-2H3,(H,19,20,21)

    InChI Key

    MLYIPUOOOGXAST-UHFFFAOYSA-N

    Canonical SMILES

    CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)C

    Origin of Product

    United States

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